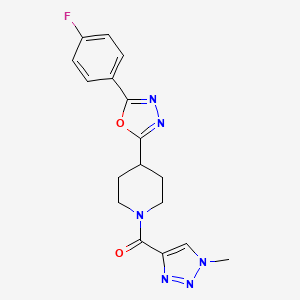

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Beschreibung

The compound "(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone" features a hybrid structure combining a 1,3,4-oxadiazole core, a 4-fluorophenyl substituent, a piperidine ring, and a 1-methyl-1H-1,2,3-triazole moiety. These structural elements are pharmacologically significant:

- 1,3,4-Oxadiazole: Known for metabolic stability and antimicrobial/anticancer activity .

- 4-Fluorophenyl Group: Enhances lipophilicity and bioavailability .

- Piperidine: A common scaffold in drug design, improving solubility and target binding .

- 1,2,3-Triazole: Imparts rigidity and participates in hydrogen bonding, critical for biological interactions .

Eigenschaften

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2/c1-23-10-14(19-22-23)17(25)24-8-6-12(7-9-24)16-21-20-15(26-16)11-2-4-13(18)5-3-11/h2-5,10,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRLECQMTMZZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic derivative that combines oxadiazole and triazole moieties. These types of compounds have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 358.38 g/mol. The presence of fluorine in the structure is known to enhance metabolic stability and binding affinity, which can be crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of oxadiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 9j | MCF-7 (Breast) | 21.57 | |

| 9n | MCF-7 (Breast) | 8.52 | |

| Compound 97 | T-47 D (Breast) | 0.67 | |

| Compound 98 | SK-MEL-5 (Melanoma) | 0.80 |

These findings suggest that the compound could exhibit significant anticancer properties, potentially acting through mechanisms such as apoptosis induction and inhibition of specific oncogenic pathways.

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. In studies involving related oxadiazole derivatives:

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 9i | Staphylococcus aureus | 18 | |

| 9j | Escherichia coli | 16 |

These results indicate moderate antibacterial activity, which may be attributed to the oxadiazole ring's ability to disrupt microbial cell functions.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole and triazole rings can interact with various enzymes involved in cancer progression or microbial metabolism.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Receptor Modulation : The piperidine moiety may enhance binding to specific receptors involved in cellular signaling pathways.

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:

- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines, revealing IC50 values that indicate potent anticancer properties comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Research has shown that certain oxadiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

*Inferred based on structural parallels to compounds with explicit activity reports.

Key Points of Differentiation

Heterocyclic Core Variations

- Oxadiazole vs. For example, oxadiazoles are associated with DNA gyrase inhibition in antimicrobial agents, while thiazoles may target tubulin .

- Triazole Positioning : The 1-methyl-1H-1,2,3-triazole in the target compound differs from the 1,2,4-triazol-3-one in , affecting hydrogen-bonding capacity and metabolic stability.

Substituent Effects

- The target compound’s planar fluorophenyl group may enhance hydrophobic interactions.

- Piperidine Functionalization : Unlike the acetylated piperidine in , the target compound’s piperidine is linked to an oxadiazole, which may improve CNS penetration due to reduced polarity .

Q & A

Q. What synthetic routes are recommended for preparing this compound?

A multi-step approach is typically employed:

- Step 1 : Synthesize the 1,3,4-oxadiazole ring via cyclization of acylhydrazides using POCl₃ or polyphosphoric acid. For fluorophenyl derivatives, ensure anhydrous conditions to prevent hydrolysis .

- Step 2 : Functionalize the piperidine ring via nucleophilic substitution or coupling reactions. Use catalytic Pd for cross-coupling to attach the triazole moiety .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for structural confirmation?

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure using SHELXL for refinement (e.g., monitor R-factors < 5%) .

- NMR/FTIR : Assign peaks for the oxadiazole (C=N stretch ~1600 cm⁻¹) and triazole (C-H bending ~1200 cm⁻¹). Use - HSQC for piperidine connectivity .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ with ≤2 ppm error via high-resolution ESI-MS .

Advanced Research Questions

Q. How to design experiments to evaluate biological activity while minimizing variability?

- Use a split-plot design with randomized blocks:

- Main plots : Test dose-response relationships (e.g., 0.1–100 µM).

- Subplots : Compare biological replicates (n ≥ 4) across cell lines or enzyme isoforms .

- Controls : Include vehicle (DMSO < 0.1%) and reference inhibitors (e.g., staurosporine for kinases) .

- Analyze data via ANOVA with Tukey’s post-hoc test (α = 0.05) .

Q. How to resolve contradictions in pharmacological data (e.g., IC₅₀ variability across studies)?

- Source identification : Check assay conditions (pH, temperature, co-solvents) and compound stability (e.g., HPLC purity post-assay) .

- Statistical validation : Apply Bland-Altman analysis to compare inter-lab variability or use Bayesian hierarchical modeling for meta-analysis .

- Mechanistic studies : Perform molecular dynamics simulations to assess target binding under varying ionic conditions (e.g., Mg²⁺ vs. K⁺) .

Q. What computational strategies predict interactions with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures (PDB) of homologous targets. Validate with MM/GBSA binding energy calculations (ΔG ≤ -50 kcal/mol) .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., F···H contacts) to prioritize fluorophenyl modifications .

- ADMET prediction : Employ SwissADME to optimize logP (2–5) and rule out PAINS alerts .

Q. How to assess environmental fate and ecological risks?

- Follow INCHEMBIOL framework :

- Abiotic studies : Measure hydrolysis half-life (pH 4–9, 25–50°C) and photodegradation (UV-Vis).

- Biotic studies : Use OECD 301F (ready biodegradability) and algal toxicity assays (EC₅₀ for Chlorella vulgaris).

- Modeling : Apply EPI Suite to predict bioaccumulation (BCF > 2000 indicates high risk).

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (Example)

| Parameter | Value (SHELXL Refinement) |

|---|---|

| R₁ (I > 2σ(I)) | ≤ 0.05 |

| wR₂ (all data) | ≤ 0.10 |

| CCDC deposition | Include in supplementary |

| Source: Adapted from |

Q. Table 2. Assay Design Checklist

| Parameter | Recommendation |

|---|---|

| Replicates | n = 6 per concentration |

| Incubation time | 24–72 h (time-course) |

| Positive control | 10 µM reference compound |

| Source: Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.